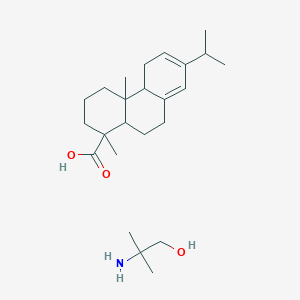Pimaric acid (L)
CAS No.: 6980-90-1
Cat. No.: VC17967584
Molecular Formula: C24H41NO3
Molecular Weight: 391.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6980-90-1 |
|---|---|
| Molecular Formula | C24H41NO3 |
| Molecular Weight | 391.6 g/mol |
| IUPAC Name | 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid;2-amino-2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C20H30O2.C4H11NO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;1-4(2,5)3-6/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);6H,3,5H2,1-2H3 |
| Standard InChI Key | FYKCISRKXFIEQD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C.CC(C)(CO)N |
Introduction
Chemical Identity and Stereochemical Configuration
Structural Characterization
Pimaric acid (L) possesses the molecular formula with a molecular weight of 302.46 g/mol . Its IUPAC name is (1R,4aR,4bS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid . The structure features three fused cyclohexane rings with trans-fused junctions and a vinyl group at C7 (Figure 1) . X-ray crystallography reveals that the two methyl groups on the cyclohexane rings occupy axial positions, contributing to its distinctive conformational stability .
Table 1: Key Physicochemical Properties of Pimaric Acid (L)
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 79-54-9 | |
| Melting Point | 162–164°C | |
| Optical Rotation () | +113° (chloroform) | |
| Solubility | DMSO, ethanol, acetone (>100 mg/mL) | |
| pKa | 4.80 |
Stereochemical Relationships
Critical studies by Edwards and Howe (1959) resolved the stereochemical ambiguities between pimaric acid enantiomers . Key findings include:
-
C7 Epimerization: Pimaric acid (L) and dextropimaric acid differ solely in configuration at C7, as demonstrated through hydrogenation and lactonization experiments .
-
Ring Conformations: The A/B ring junction adopts a trans-decalin configuration, while the C13 vinyl group influences reactivity in acid-catalyzed cyclizations .
-
Optical Activity: The levorotatory form exhibits in chloroform, contrasting with dextropimaric acid's .
Natural Occurrence and Biosynthesis
Botanical Sources
Pimaric acid (L) occurs natively in:
Biosynthetic Pathway
The compound originates from geranylgeranyl pyrophosphate (GGPP) through a series of cyclizations and oxidations:
-
Cyclization: GGPP → abietadienyl cation via class I diterpene synthase
-
Rearrangement: Hydride shifts at C13 and C15 generate the pimaradiene skeleton
-
Oxidation: C18 methyl oxidation to carboxylic acid by cytochrome P450 enzymes
Table 2: Comparative Analysis of Pimaric Acid Enantiomers
| Property | Pimaric Acid (L) | Dextropimaric Acid |
|---|---|---|
| CAS Number | 79-54-9 | 127-27-5 |
| Natural Source | Pinus palustris | Pinus maritima |
| Specific Rotation | +113° | +87.3° |
| Melting Point | 162–164°C | 217–219°C |
| BK Channel Activation | Moderate (EC50 5 μM) | Potent (EC50 1 μM) |
Synthetic and Analytical Methodologies
Chemical Synthesis
While typically isolated from natural sources, stereoselective synthesis routes include:
-
Acid-Catalyzed Isomerization: Treatment of abietic acid with HCl gas yields 28% Pimaric acid (L)
-
Hydrogenation: Selective reduction of Δ13 double bond using Adams' catalyst (PtO2) in acetic acid
-
Lactonization: Concentrated H2SO4 induces γ-lactone formation (m.p. 105–106°C)
Analytical Characterization
Modern techniques for identification and quantification:
-
GC-MS: TMS derivative (C23H38O2Si) shows base peak at m/z 374.63
-
X-ray Crystallography: Space group P212121 with unit cell parameters a=6.823 Å, b=12.476 Å, c=20.109 Å
-
NMR: Characteristic signals at δ 5.35 (H-14 vinyl), 1.25 ppm (C4a methyl)
Industrial and Pharmaceutical Applications
Traditional Uses
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume